molecular formula C33H34N2O8 B4113017 N,N'-[methanediylbis(2-hydroxybenzene-4,1-diyl)]bis[2-(3,4-dimethoxyphenyl)acetamide]

N,N'-[methanediylbis(2-hydroxybenzene-4,1-diyl)]bis[2-(3,4-dimethoxyphenyl)acetamide]

Cat. No.: B4113017
M. Wt: 586.6 g/mol
InChI Key: FMCXLDJCLVOMAZ-UHFFFAOYSA-N
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Description

N,N’-[Methylenebis(2-hydroxy-4,1-phenylene)]bis[2-(3,4-dimethoxyphenyl)acetamide] is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[methylenebis(2-hydroxy-4,1-phenylene)]bis[2-(3,4-dimethoxyphenyl)acetamide] typically involves the reaction of methylenebis(2-hydroxy-4,1-phenylene) with 2-(3,4-dimethoxyphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-[Methylenebis(2-hydroxy-4,1-phenylene)]bis[2-(3,4-dimethoxyphenyl)acetamide] can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N’-[Methylenebis(2-hydroxy-4,1-phenylene)]bis[2-(3,4-dimethoxyphenyl)acetamide] has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N,N’-[methylenebis(2-hydroxy-4,1-phenylene)]bis[2-(3,4-dimethoxyphenyl)acetamide] exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which can result in the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-[Methylenebis(2-hydroxy-4,1-phenylene)]bis(2-propylpentanamide)
  • N,N’-[Methylenebis(2-hydroxy-4,1-phenylene)]bis{3-[(2,2-dimethylpropanoyl)amino]benzamide}
  • Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-

Uniqueness

N,N’-[Methylenebis(2-hydroxy-4,1-phenylene)]bis[2-(3,4-dimethoxyphenyl)acetamide] is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[4-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-3-hydroxyphenyl]methyl]-2-hydroxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N2O8/c1-40-28-11-7-22(16-30(28)42-3)18-32(38)34-24-9-5-20(14-26(24)36)13-21-6-10-25(27(37)15-21)35-33(39)19-23-8-12-29(41-2)31(17-23)43-4/h5-12,14-17,36-37H,13,18-19H2,1-4H3,(H,34,38)(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCXLDJCLVOMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N'-[methanediylbis(2-hydroxybenzene-4,1-diyl)]bis[2-(3,4-dimethoxyphenyl)acetamide]
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N,N'-[methanediylbis(2-hydroxybenzene-4,1-diyl)]bis[2-(3,4-dimethoxyphenyl)acetamide]
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N,N'-[methanediylbis(2-hydroxybenzene-4,1-diyl)]bis[2-(3,4-dimethoxyphenyl)acetamide]
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N,N'-[methanediylbis(2-hydroxybenzene-4,1-diyl)]bis[2-(3,4-dimethoxyphenyl)acetamide]
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N,N'-[methanediylbis(2-hydroxybenzene-4,1-diyl)]bis[2-(3,4-dimethoxyphenyl)acetamide]
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N,N'-[methanediylbis(2-hydroxybenzene-4,1-diyl)]bis[2-(3,4-dimethoxyphenyl)acetamide]

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